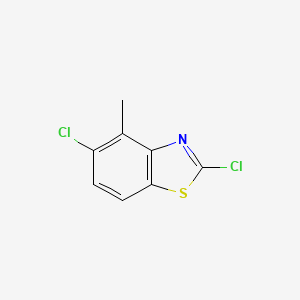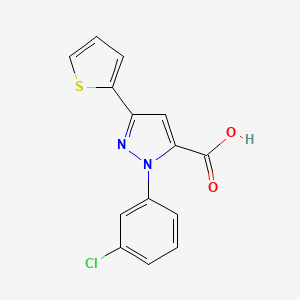
1-Chloro-2-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-Chloro-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, where a chlorine atom and a prop-2-yn-1-yloxy group are substituted at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 2-chlorophenol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in a solvent like acetone, and the product is obtained in good yields. The general reaction scheme is as follows:
2-Chlorophenol+Propargyl BromideK2CO3, Acetonethis compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the prop-2-yn-1-yloxy group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to replace the chlorine atom.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium can oxidize the prop-2-yn-1-yloxy group.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce the triple bond.
Major Products:
Nucleophilic Substitution: Formation of azido derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-Chloro-2-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(prop-2-yn-1-yloxy)benzene depends on its specific application. In general, its reactivity is influenced by the presence of the chlorine atom and the prop-2-yn-1-yloxy group. The chlorine atom can participate in nucleophilic substitution reactions, while the prop-2-yn-1-yloxy group can undergo oxidation or reduction. These reactions can lead to the formation of various bioactive compounds that interact with molecular targets and pathways in biological systems.
Comparison with Similar Compounds
1-Chloro-2-(prop-2-yn-1-yloxy)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene: Contains an additional bromine atom, which can further influence its chemical properties and reactivity.
1-Nitro-4-(prop-2-yn-1-yloxy)benzene:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for various applications in research and industry.
Properties
IUPAC Name |
1-chloro-2-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJYMVHZHGCWOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333984 | |
| Record name | 1-chloro-2-(prop-2-yn-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17061-92-6 | |
| Record name | 1-chloro-2-(prop-2-yn-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















